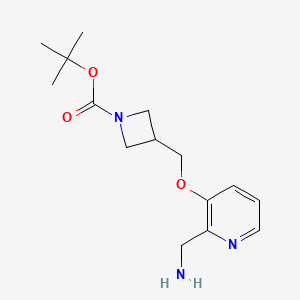![molecular formula C12H9ClN2S B14880797 2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of a chlorothiophene ring and an imidazo[1,2-a]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation to introduce the chlorine atom on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and other advanced organic synthesis techniques . These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but lacks the thiophene ring.
5-Chlorothiophene-2-carboxylic acid: Contains the chlorothiophene moiety but differs in the functional groups attached.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the chlorothiophene ring but has a different heterocyclic core.
Uniqueness
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of the imidazo[1,2-a]pyridine and chlorothiophene rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9ClN2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2S/c1-8-3-2-6-15-7-9(14-12(8)15)10-4-5-11(13)16-10/h2-7H,1H3 |
Clé InChI |
IREJTRFAPKOUHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)






![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)

![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

